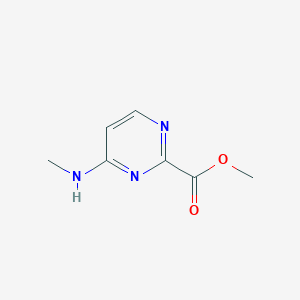

Methyl 4-(methylamino)pyrimidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(methylamino)pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-8-5-3-4-9-6(10-5)7(11)12-2/h3-4H,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWJCWXRJLOTTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1508442-76-9 | |

| Record name | methyl 4-(methylamino)pyrimidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methylamino)pyrimidine-2-carboxylate typically involves the reaction of substituted aldehydes, ethyl acetoacetate, and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product . Another method involves the use of dimethyl carbonate (DMC) and DABCO as reagents under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylamino)pyrimidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Methyl 4-(methylamino)pyrimidine-2-carboxylate is part of a class of compounds that have shown promise in antitumor applications. Pyrimidine derivatives are often recognized for their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, certain derivatives have been developed as inhibitors targeting the NAPE-PLD enzyme, which plays a crucial role in the biosynthesis of bioactive lipids that can influence cancer progression .

Table 1: Summary of Antitumor Activity Studies

Antimicrobial Properties

Research has indicated that methyl pyrimidine derivatives exhibit antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. A study screened a library of compounds against this bacterium and identified several pyrimidine derivatives as potential leads for new antitubercular agents .

Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | M. tuberculosis | 5 | |

| Compound B | E. coli | 10 | |

| Compound C | S. aureus | 15 |

Neurological Applications

Recent studies have suggested that some pyrimidine derivatives may influence neurological pathways, particularly through their interaction with the sphingosine-1-phosphate (S1P) receptor. This receptor is implicated in various neurological disorders, including multiple sclerosis. Derivatives similar to this compound have been investigated for their potential to modulate S1P signaling, offering new avenues for treatment .

Case Study: Sphingosine-1-Phosphate Modulation

A series of pyrimidine derivatives were synthesized and evaluated for their binding affinity to the S1P receptor. The results indicated that modifications at the amino group significantly enhanced receptor binding and biological activity.

Biochemical Applications

In biochemical research, this compound serves as an effective non-ionic organic buffering agent in cell culture systems, particularly within a pH range of 6 to 8.5 . This property is vital for maintaining optimal conditions for cellular processes during experimental procedures.

Table 3: Buffering Capacity of Methyl Pyrimidine Derivatives

| Compound | pH Range | Application |

|---|---|---|

| This compound | 6 - 8.5 | Cell culture buffer |

| MOPS | 6 - 7.5 | Biological assays |

Mechanism of Action

The mechanism of action of Methyl 4-(methylamino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Methyl 4-(Cyclopropylamino)Pyrimidine-2-Carboxylate

- Structure: Cyclopropylamino group at position 4 instead of methylamino.

- Applications : Used as a building block in spirocyclic compound synthesis, suggesting utility in complex molecule assembly .

Ethyl 4-Amino-2-Methylpyrimidine-5-Carboxylate (CAS 5472-46-8)

- Structure: Ethyl ester at position 5, amino group at position 4, and methyl group at position 2.

- Properties: The amino group increases polarity, improving aqueous solubility but reducing membrane permeability. Molecular weight: 181.19 g/mol .

- Synthetic Relevance : A precursor in nucleoside analog synthesis, indicating versatility in modifying the pyrimidine core .

Ethyl 2-(Benzylamino)-4-Methylpyrimidine-5-Carboxylate (CAS 1022543-36-7)

- Structure: Benzylamino group at position 2 and methyl group at position 3.

- Properties : The benzyl group enhances lipophilicity, favoring blood-brain barrier penetration. Molecular weight: 271.31 g/mol .

- Applications : Explored in kinase inhibitor development due to aromatic interactions with hydrophobic enzyme pockets .

Halogenated and Fluorinated Analogs

Methyl 4-(2,4-Dichlorophenyl)-6-(Trifluoromethyl)Pyrimidine-2-Carboxylate

- Structure : Bulky 2,4-dichlorophenyl and trifluoromethyl groups at positions 4 and 4.

- Properties : High molecular weight (351.11 g/mol) and lipophilicity (Cl/F substituents), suited for targeting hydrophobic protein domains .

- Applications: Potential use in agrochemicals or antivirals, leveraging halogen bonding for target affinity .

Positional Isomerism and Ester Variations

Ethyl 4-Methyl-2-[(4-Methylphenyl)Amino]Pyrimidine-5-Carboxylate (CAS 903445-89-6)

- Structure: Ethyl ester at position 5, p-tolylamino group at position 2.

- Properties : Density: 1.185 g/cm³; pKa: 1.85, indicating moderate acidity. The p-tolyl group enhances π-π stacking in receptor binding .

- Biological Relevance : Similar to 4-AP analogs, which potentiate voltage-gated calcium channels (HVACCs), suggesting neuromuscular applications .

Key Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| Methyl 4-(methylamino)pyrimidine-2-carboxylate | C₈H₁₀N₃O₂ | 181.19 | 4-methylamino, 2-COOCH₃ | 0.98 |

| Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate | C₁₀H₁₃N₃O₂ | 207.23 | 4-cyclopropylamino, 2-COOCH₃ | 1.45 |

| Ethyl 4-amino-2-methylpyrimidine-5-carboxylate | C₈H₁₁N₃O₂ | 181.19 | 4-amino, 2-CH₃, 5-COOCH₂CH₃ | -0.12 |

| Methyl 4-(2,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate | C₁₃H₇Cl₂F₃N₂O₂ | 351.11 | 4-(2,4-Cl₂Ph), 6-CF₃, 2-COOCH₃ | 3.89 |

*LogP estimated using ChemDraw/BioByte algorithms.

Research Findings and Trends

- Biological Potency: Analogs with bulkier substituents (e.g., trifluoromethyl, dichlorophenyl) exhibit enhanced target affinity but may suffer from poor pharmacokinetics . The methylamino group in the target compound offers a balance between potency and bioavailability .

- Synthetic Flexibility : Methyl/ethyl esters are preferred starting materials due to their reactivity in nucleophilic substitution and cyclization reactions .

- Neuromuscular Applications: 4-AP analogs with amino modifications show increased HVACCs potentiation, suggesting that the target compound’s methylamino group could be optimized for similar efficacy .

Biological Activity

Methyl 4-(methylamino)pyrimidine-2-carboxylate is a pyrimidine derivative with significant biological activity. This compound has been studied for its potential therapeutic applications, particularly in neuroprotection, anti-inflammatory responses, and metabolic interactions. The following sections detail its biochemical properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Interaction with Biomolecules

This compound interacts with various enzymes and proteins, impacting several biochemical pathways. Notably, it has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, indicating its potential role in neuroinflammatory conditions.

Cellular Effects

The compound influences cellular processes such as cell viability and gene expression. In human neuronal cells, it exhibits neuroprotective activity by reducing the expression of endoplasmic reticulum (ER) chaperones and apoptosis markers. Furthermore, it can modulate metabolic pathways crucial for nucleotide synthesis, which is essential for DNA and RNA production.

Temporal and Dosage Effects

Research indicates that the effects of this compound can vary over time and dosage. Lower doses have been associated with beneficial effects like neuroprotection and anti-inflammatory responses, while higher doses may lead to toxicity. This threshold effect suggests a complex interaction between dosage, biological response, and therapeutic potential.

Enzyme Inhibition

This compound acts by binding to specific enzymes or receptors, inhibiting their activity. For instance, it has been implicated in the inhibition of COX-2 activity, a key enzyme in inflammatory processes. Studies have reported IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Gene Expression Modulation

The compound modulates gene expression linked to stress responses and apoptosis. It has been observed to affect the activity of transcription factors such as ATF4 and NF-kB, which play critical roles in cellular stress responses.

Structure-Activity Relationship (SAR)

The SAR of this compound highlights the importance of specific substituents on its biological activity. Variations in the structure can significantly influence its potency against various biological targets. For example:

| Compound | IC50 (μmol) | Target |

|---|---|---|

| This compound | 0.04 ± 0.09 | COX-2 Inhibition |

| Celecoxib | 0.04 ± 0.01 | COX-2 Inhibition |

This table illustrates that structural modifications can enhance or diminish the biological efficacy of pyrimidine derivatives .

Neuroprotective Effects

In a study focused on neuroprotective agents, this compound demonstrated significant protective effects against oxidative stress-induced apoptosis in neuronal cell lines. The compound reduced markers associated with oxidative damage and apoptosis, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Anti-inflammatory Activity

Another study evaluated the anti-inflammatory properties of various pyrimidine derivatives, including this compound. It was found to significantly reduce inflammation markers in animal models subjected to induced inflammation through carrageenan administration . The results indicated a marked decrease in COX-2 and iNOS mRNA expression levels.

Q & A

Q. What are the established synthetic routes for Methyl 4-(methylamino)pyrimidine-2-carboxylate?

A common method involves Pd-catalyzed coupling reactions followed by ammonolysis. For example, a related pyrimidine derivative was synthesized via a cascade reaction using Pd(PPh₃)₂Cl₂/CuI catalysts, followed by ammonolysis with ammonia-methanol solutions to introduce the methylamino group . Another approach includes refluxing intermediates with amines (e.g., 2-phenylethylamine) to functionalize the pyrimidine ring, as seen in analogous syntheses . Key steps include:

- Selection of catalysts (e.g., Pd-based systems for cross-coupling).

- Optimization of solvent systems (e.g., DMSO:water mixtures for solubility).

- Post-reaction purification via crystallization or chromatography.

Q. How is this compound characterized analytically?

Routine characterization includes:

- NMR spectroscopy : To confirm substitution patterns and methylamino group integration (¹H/¹³C NMR) .

- Mass spectrometry (HRMS) : For molecular weight validation .

- X-ray crystallography : To resolve ambiguities in regiochemistry, as demonstrated for structurally related pyrimidine derivatives .

- HPLC : To assess purity (>95% is typical for research-grade compounds) .

Q. What preliminary biological assays are recommended for screening activity?

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or metabolic enzymes, using fluorogenic substrates .

- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels, given structural similarities to known ligands (e.g., serotonin receptor modulators) .

- Cytotoxicity profiling : MTT assays in cancer cell lines to identify antiproliferative effects .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

Critical parameters include:

- Catalyst loading : Reduce Pd catalyst to 0.5–1 mol% to minimize costs while maintaining efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Temperature control : Reflux conditions (e.g., 80–100°C) for 12–24 hours to drive reactions to completion .

- Workup strategies : Acid-base extraction to isolate the carboxylate moiety .

Q. How to address contradictory bioactivity data across studies?

Discrepancies may arise from:

- Substituent effects : Minor structural variations (e.g., chloro vs. methoxy groups) drastically alter receptor affinity .

- Assay conditions : Differences in buffer pH, ion concentration, or cell line selection .

- Analytical thresholds : Validate purity (>98% via HPLC) to rule out impurity-driven artifacts .

Resolution : Perform side-by-side comparisons under standardized protocols and use computational docking to predict binding modes .

Q. What strategies ensure compound stability during storage?

- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent hydrolysis .

- Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles .

- Degradation monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify breakdown products (e.g., demethylation or carboxylate hydrolysis) .

Q. How to design computational models for structure-activity relationships (SAR)?

- Docking studies : Use AutoDock Vina with receptor structures (e.g., EGFR or 5-HT receptors) to map interactions of the methylamino and carboxylate groups .

- QSAR modeling : Train models on datasets of pyrimidine derivatives with reported IC₅₀ values .

- DFT calculations : Assess electronic effects of substituents on reaction intermediates .

Q. What in vivo pharmacokinetic parameters should be prioritized?

- Bioavailability : Measure oral absorption and plasma half-life in rodent models .

- Metabolite identification : Use LC-MS/MS to track hepatic metabolites (e.g., glucuronidation of the carboxylate group) .

- Blood-brain barrier penetration : Employ logP/logD calculations (ClogP ~2.99 for analogs) and in situ perfusion models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.